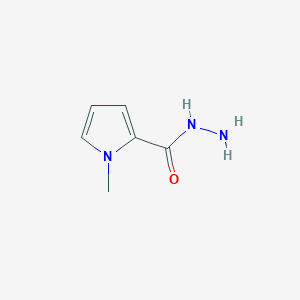

1-methyl-1H-pyrrole-2-carbohydrazide

Übersicht

Beschreibung

1-Methyl-1H-pyrrole-2-carbohydrazide is a chemical compound of interest in organic and medicinal chemistry due to its versatile chemical properties and potential as a building block for various chemical reactions and as a ligand in catalysis.

Synthesis Analysis

The synthesis of pyrrole-2-carbohydrazides, including derivatives similar to 1-methyl-1H-pyrrole-2-carbohydrazide, involves novel methods that yield high efficiency. For instance, pyrrole-2-carbohydrazides have been synthesized and utilized as efficient ligands in Cu-catalyzed amination of aryl halides with amines in pure water, showcasing their utility in facilitating reactions under eco-friendly conditions (Xie et al., 2010).

Molecular Structure Analysis

Spectral analysis and structural elucidation of compounds similar to 1-methyl-1H-pyrrole-2-carbohydrazide reveal detailed insights into their molecular structures. Studies employing NMR, IR, UV-visible spectroscopy, and quantum chemical calculations offer a comprehensive understanding of their molecular geometry and electronic properties (Rawat & Singh, 2014).

Chemical Reactions and Properties

Pyrrole-2-carbohydrazides participate in various chemical reactions, serving as ligands in copper-catalyzed aminations and exhibiting potential in synthesizing heterocyclic compounds due to their nucleophilic sites. These compounds have shown promise in facilitating reactions under microwave irradiation or conventional heating, indicating their versatility and reactivity (Xie et al., 2010).

Physical Properties Analysis

The physical properties of 1-methyl-1H-pyrrole-2-carbohydrazide derivatives can be characterized through spectral analysis and quantum chemical calculations. These studies provide insights into their isotropic chemical shifts, electronic absorption spectra, and the existence of intramolecular hydrogen bonding, which influence their physical state, solubility, and stability (Rawat & Singh, 2014).

Chemical Properties Analysis

The chemical properties of 1-methyl-1H-pyrrole-2-carbohydrazide and related compounds are marked by their reactivity descriptors, which indicate susceptibility to nucleophilic attack. These properties are crucial for their involvement in the synthesis of heterocyclic compounds and highlight their potential in organic synthesis and medicinal chemistry applications (Rawat & Singh, 2014).

Wissenschaftliche Forschungsanwendungen

Catalysis : Pyrrole-2-carbohydrazides are effective ligands in copper-catalyzed amination of aryl halides with amines in water, showcasing high yields and versatility (Xie et al., 2010).

Antibacterial Properties : These compounds, including their hydrazone derivatives, have shown potential as tuberculostatics against Mycobacterium tuberculosis. Their activity varies widely, depending on structural features (Bijev, 2006).

Analgesic and Anti-inflammatory Activities : Arylidene pyrrole-3-carbohydrazides have significant analgesic action and some show moderate anti-inflammatory effects, indicating potential for development as pain relief drugs (Murineddu et al., 2001).

Single-Molecule Magnetic Behavior : 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used in creating a {Mn(III)25} barrel-like cluster demonstrating single-molecule magnetic behavior, highlighting its application in magnetic materials (Giannopoulos et al., 2014).

Copper(II) Ion Sensing : A novel compound based on pyrrole-2-carbohydrazide has been developed for sensitive and selective detection of copper(II) ions in aqueous media, useful in environmental monitoring and analysis (Bhattacharyya et al., 2016).

Photoluminescence : N-heterocyclic ligands derived from pyrrole-2-carbohydrazides have been synthesized, showing potential in light emission materials due to their structural properties and interactions (Jing-lin et al., 2011).

Heterogeneous Catalysis : Polystyrene-supported N-heterocyclic carbohydrazide has been used as a ligand for copper-catalyzed C–N coupling, demonstrating effectiveness in amination reactions (Huang et al., 2018).

Antimicrobial Agents : Pyrrole-3-carboxylate derivatives exhibit notable antimicrobial activities, suggesting their potential as therapeutic tools against various pathogens (Hublikar et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylpyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(10)8-7/h2-4H,7H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZLSTHDNAMYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377052 | |

| Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113398-02-0 | |

| Record name | 1-methyl-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

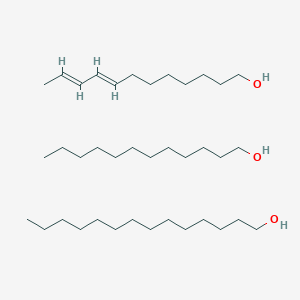

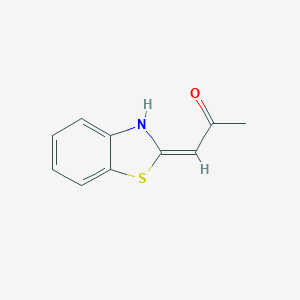

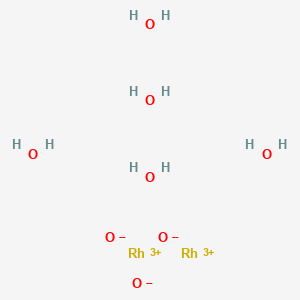

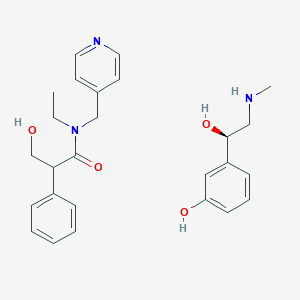

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)